Cas no 2166093-29-2 ((3R,4R)-3-amino-4-methoxypentanoic acid)

(3R,4R)-3-Amino-4-methoxypentanoic acid is a chiral non-proteinogenic amino acid derivative featuring a methoxy-substituted pentanoic acid backbone. Its stereospecific (3R,4R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring precise stereochemistry. The presence of both amino and carboxyl functional groups allows for versatile derivatization, enabling its use in peptide modifications or as a building block for bioactive compounds. The methoxy group enhances solubility in organic solvents, facilitating reactions under mild conditions. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor-targeted molecules due to its structural rigidity and potential for hydrogen bonding interactions.
(3R,4R)-3-amino-4-methoxypentanoic acid structure
2166093-29-2 structure
Product Name:(3R,4R)-3-amino-4-methoxypentanoic acid
CAS No:2166093-29-2
MF:C6H13NO3
MW:147.172322034836
MDL:MFCD31924652
CID:5611200
PubChem ID:139022451
Update Time:2025-06-14

(3R,4R)-3-amino-4-methoxypentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R,4R)-3-amino-4-methoxypentanoic acid
    • 2166093-29-2
    • EN300-816426
    • MDL: MFCD31924652
    • Inchi: 1S/C6H13NO3/c1-4(10-2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
    • InChI Key: WBTMFTFFBNAWMS-RFZPGFLSSA-N
    • SMILES: O(C)[C@H](C)[C@@H](CC(=O)O)N

Computed Properties

  • Exact Mass: 147.08954328g/mol
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 72.6Ų

(3R,4R)-3-amino-4-methoxypentanoic acid Pricemore >>

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Additional information on (3R,4R)-3-amino-4-methoxypentanoic acid

Comprehensive Overview of (3R,4R)-3-amino-4-methoxypentanoic acid (CAS No. 2166093-29-2)

(3R,4R)-3-amino-4-methoxypentanoic acid is a chiral amino acid derivative with significant potential in pharmaceutical and biochemical research. This compound, identified by its CAS number 2166093-29-2, has garnered attention due to its unique stereochemistry and functional groups, which make it a valuable building block in drug discovery and peptide synthesis. Researchers are particularly interested in its role as a precursor for bioactive molecules and its potential applications in neurological disorders and metabolic diseases.

The growing demand for chiral intermediates in the pharmaceutical industry has placed compounds like (3R,4R)-3-amino-4-methoxypentanoic acid at the forefront of synthetic chemistry. Its stereospecificity and methoxy group contribute to its versatility in designing targeted therapies. Recent studies highlight its relevance in enzyme inhibition and receptor modulation, aligning with current trends in precision medicine and personalized healthcare.

From a synthetic perspective, CAS 2166093-29-2 is often explored for its asymmetric synthesis pathways, which are critical for producing enantiomerically pure compounds. This aligns with the industry's shift toward green chemistry and sustainable manufacturing, as researchers seek efficient methods to minimize waste and energy consumption. The compound's amino acid backbone also makes it a candidate for bioconjugation and prodrug development, addressing challenges in drug delivery and bioavailability.

In the context of drug discovery, (3R,4R)-3-amino-4-methoxypentanoic acid is frequently discussed in forums and publications focusing on small molecule therapeutics. Its potential to modulate protein-protein interactions and signaling pathways has sparked interest in treating conditions like neurodegenerative diseases and cancer. These applications resonate with public interest in breakthrough treatments and cutting-edge research, making it a trending topic in scientific and medical communities.

For researchers and manufacturers, the CAS registry number 2166093-29-2 serves as a key identifier for sourcing and regulatory compliance. The compound's high purity and stereochemical integrity are critical for reproducibility in experiments, a concern often raised in academic research and industrial applications. Additionally, its stability under various conditions makes it suitable for long-term storage and global distribution, addressing logistical challenges in the supply chain.

As the scientific community continues to explore (3R,4R)-3-amino-4-methoxypentanoic acid, its integration into high-throughput screening and combinatorial chemistry platforms is expected to grow. This aligns with the increasing use of AI-driven drug design and machine learning in identifying novel therapeutic candidates. The compound's structural features make it a promising candidate for virtual screening and molecular docking studies, further enhancing its relevance in modern drug development.

In summary, 2166093-29-2 represents a multifaceted tool for advancing medicinal chemistry and biotechnology. Its applications span from basic research to clinical development, reflecting its adaptability to evolving scientific needs. With ongoing innovations in synthetic methodologies and therapeutic targeting, this compound is poised to remain a focal point in the quest for next-generation pharmaceuticals.

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